2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Catalog No.
S12537102
CAS No.
M.F
C13H5BrF6O
M. Wt
371.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifl...

Product Name

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

IUPAC Name

2-(4-bromo-2-fluorophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

Molecular Formula

C13H5BrF6O

Molecular Weight

371.07 g/mol

InChI

InChI=1S/C13H5BrF6O/c14-7-1-2-11(8(15)5-7)21-12-9(16)3-6(4-10(12)17)13(18,19)20/h1-5H

InChI Key

CNUAZXIHLRQKGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC2=C(C=C(C=C2F)C(F)(F)F)F

2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound notable for its intricate structure that includes multiple halogen substituents and an ether linkage. This compound features a bromine atom, two fluorine atoms, and a trifluoromethyl group, contributing to its unique chemical and physical properties. The presence of these halogens enhances its reactivity, making it valuable in various chemical applications, particularly in fields such as pharmaceuticals and agrochemicals.

Due to its functional groups:

  • Substitution Reactions: The halogen atoms present in the structure make it susceptible to nucleophilic substitution reactions. For example, the bromine atom can be replaced by nucleophiles under appropriate conditions.
  • Oxidation and Reduction: It can be oxidized to form quinones or reduced to yield hydroquinones, depending on the reaction conditions.
  • Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, which are essential for synthesizing biaryl compounds.

While specific biological activity data for 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is limited, compounds with similar structures often exhibit significant biological effects. The introduction of fluorine atoms in organic molecules typically alters their pharmacokinetic properties, enhancing their bioavailability and metabolic stability. Fluorinated compounds are often explored for their potential as pharmaceuticals due to these enhanced properties .

The synthesis of 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves several steps:

  • Nucleophilic Aromatic Substitution: A common method is the nucleophilic aromatic substitution reaction where a phenol derivative reacts with a halogenated benzene compound. This reaction is usually conducted under basic conditions.
  • Reaction Conditions: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are employed alongside strong bases like potassium carbonate to facilitate the reaction.
  • Industrial Production: In industrial settings, continuous flow reactors may be used to optimize reaction conditions for higher yields and purity. Purification techniques such as recrystallization or column chromatography are employed post-synthesis.

The unique structure of 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene lends itself to various applications:

  • Pharmaceuticals: Its unique properties may make it suitable for drug development, particularly in creating compounds with enhanced efficacy and stability.
  • Agrochemicals: The compound may also find applications in the development of herbicides or pesticides due to its chemical reactivity.
  • Material Science: Its fluorinated nature could be beneficial in developing advanced materials with specific thermal or chemical resistance properties .

Interaction studies of this compound with various biological systems can provide insights into its potential therapeutic roles. Compounds with similar fluorinated structures are often evaluated for their interactions with enzymes and receptors, which can lead to the discovery of new drug candidates. Understanding these interactions is crucial for assessing the safety and efficacy of potential applications in medicine and agriculture.

Several compounds share structural similarities with 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene:

Compound NameKey Features
4-BromobenzotrifluorideShares bromine and trifluoromethyl groups; lacks ether linkage
4-Bromo-2-fluoroanisoleContains bromine and fluorine; has a methoxy group instead of trifluoromethyl
4-Bromo-2-fluoro-1-nitrobenzeneSimilar halogenation pattern; includes a nitro group instead of ether linkage

Uniqueness

The uniqueness of 2-(4-Bromo-2-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene lies in its combination of multiple halogen atoms and an ether linkage. This specific arrangement contributes to distinct chemical reactivity and physical properties that are not found in the similar compounds listed above. Its multifaceted structure makes it particularly valuable for specialized applications requiring precise interactions within biological or chemical systems.

XLogP3

5.3

Hydrogen Bond Acceptor Count

7

Exact Mass

369.94280 g/mol

Monoisotopic Mass

369.94280 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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